

## ONT-993: An In-Depth Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ONT-993** is the primary and pharmacologically active metabolite of tucatinib, a highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2). Tucatinib, in combination with other agents, is approved for the treatment of HER2-positive metastatic breast cancer and colorectal cancer. As a significant metabolite, understanding the safety and toxicity profile of **ONT-993** is crucial for a comprehensive assessment of tucatinib's overall risk-benefit profile. This technical guide provides a detailed overview of the available non-clinical and clinical data on the safety and toxicity of **ONT-993**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

#### **Non-Clinical Safety and Toxicology**

The safety and toxicology of **ONT-993** have been primarily evaluated as part of the non-clinical development program for the parent drug, tucatinib. Standalone toxicity studies on **ONT-993** are not extensively available in the public domain. The following sections summarize the findings from studies on tucatinib, which are informative for the safety profile of **ONT-993**.

#### **Repeat-Dose Toxicity Studies**

Repeat-dose toxicity studies of tucatinib were conducted in rats and monkeys. These studies identified the gastrointestinal (GI) tract and liver as the primary target organs of toxicity.[1]



Table 1: Summary of Findings from Repeat-Dose Toxicity Studies of Tucatinib

| Species | Duration | Key Findings                          |
|---------|----------|---------------------------------------|
| Rat     | 28-day   | - Hematology and clinical             |
|         |          | chemistry changes indicative          |
|         |          | of inflammation and                   |
|         |          | hepatotoxicity at mid and high        |
|         |          | doses.[1] - Target organs:            |
|         |          | hematolymphoid system                 |
|         |          | (lymphoid depletion),                 |
|         |          | gastrointestinal tract (erosion       |
|         |          | and ulcerations), and skeletal        |
|         |          | muscle (myofiber                      |
|         |          | degeneration/regeneration and         |
|         |          | hemorrhage in males).[1]              |
| Rat     | 13-week  | - Uterine atrophy, vaginal            |
|         |          | atrophy, and changes in               |
|         |          | corpora lutea in females at           |
|         |          | $doses \ge 6 \text{ mg/kg/day.}[1] -$ |
|         |          | Decreased prostate weights,           |
|         |          | testicular atrophy and edema,         |
|         |          | and oligospermia/germ cell            |
|         |          | debris in epididymides in             |
|         |          | males at doses ≥ 120                  |
|         |          | mg/kg/day.[1] - Lobular atrophy       |
|         |          | of the mammary gland in               |
|         |          | males at doses ≥ 6 mg/kg/day.         |
| Monkey  | 13-week  | - GI and liver toxicities were        |
|         |          | the major observed effects.           |

#### Experimental Protocols:

Detailed experimental protocols for these repeat-dose toxicity studies are not publicly available. However, based on standard practices for such studies, the following general methodology can be inferred:



- Animal Models: Sprague-Dawley rats and cynomolgus monkeys are commonly used species for repeat-dose toxicity studies.
- Dosing: Tucatinib was likely administered orally once or twice daily for the specified duration.
   Dose-ranging studies would have been conducted to determine the appropriate dose levels (low, mid, and high doses).
- Observations: Included clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic pathology.
- Toxicokinetics: Plasma concentrations of tucatinib and ONT-993 would have been measured to assess exposure levels.

#### **Safety Pharmacology**

Safety pharmacology studies were conducted to evaluate the potential adverse effects of tucatinib on vital physiological functions.

- Cardiovascular System: A dedicated clinical study in healthy volunteers assessed the effect
  of tucatinib and ONT-993 on cardiac repolarization. The study found no statistically
  significant or clinically relevant effect on the QT interval.
- Respiratory and Central Nervous Systems: Non-clinical studies indicated no adverse effects of tucatinib on respiratory or neurological behavior.

Experimental Protocol: Clinical Thorough QT/QTc Study

- Study Design: A randomized, partially double-blind, placebo- and positive-controlled threeperiod crossover study in healthy volunteers.
- Dosing: Tucatinib 300 mg administered twice daily to achieve steady-state concentrations.
- Assessments: Serial electrocardiograms (ECGs) were recorded to measure the QT interval, corrected for heart rate (QTc). Plasma concentrations of tucatinib and ONT-993 were also measured.

## **Genotoxicity and Carcinogenicity**



Information regarding specific genotoxicity and carcinogenicity studies for **ONT-993** is not available in the provided search results.

#### **Reproductive and Developmental Toxicology**

Animal reproduction studies with tucatinib revealed evidence of embryo-fetal toxicity.

• Findings: Administration of tucatinib to pregnant rats and rabbits during organogenesis resulted in embryo-fetal mortality, reduced fetal weight, and fetal abnormalities at maternal exposures greater than or equal to 1.3 times the human exposure at the recommended dose.

### **Clinical Safety Profile**

The clinical safety of **ONT-993** is inferred from the safety data of tucatinib from various clinical trials, as **ONT-993** is the primary metabolite. The most common adverse reactions observed in patients treated with tucatinib-based regimens are diarrhea and hepatotoxicity.

Table 2: Common Adverse Reactions Associated with Tucatinib Treatment (and therefore exposure to **ONT-993**)



| Adverse Reaction                                         | Grade 1-4 Incidence (%) | Grade 3-4 Incidence (%) |
|----------------------------------------------------------|-------------------------|-------------------------|
| HER2CLIMB Trial (Tucatinib + Trastuzumab + Capecitabine) |                         |                         |
| Diarrhea                                                 | 81                      | 13                      |
| Palmar-Plantar<br>Erythrodysesthesia                     | 63                      | 13                      |
| Nausea                                                   | 58                      | 4                       |
| Fatigue                                                  | 45                      | 4                       |
| Vomiting                                                 | 36                      | 3                       |
| Hepatotoxicity (Increased ALT/AST)                       | 39                      | 9                       |
| MOUNTAINEER Trial (Tucatinib + Trastuzumab)              |                         |                         |
| Diarrhea                                                 | 64                      | 3.5                     |
| Fatigue                                                  | 45                      | 4.7                     |
| Rash                                                     | 35                      | 1.2                     |
| Nausea                                                   | 33                      | 1.2                     |
| Abdominal Pain                                           | 29                      | 2.3                     |
| Infusion-related reactions                               | 21                      | 1.2                     |
| Pyrexia                                                  | 20                      | 0                       |

Note: Incidence rates are for the tucatinib-containing arms of the respective trials.

#### **Management of Key Adverse Reactions**

• Diarrhea: Can be severe and may lead to dehydration, hypotension, and acute kidney injury. Management includes antidiarrheal treatment, dose interruption, reduction, or discontinuation of tucatinib.



Hepatotoxicity: Severe hepatotoxicity has been reported. Monitoring of liver function tests
(ALT, AST, and bilirubin) is required before and during treatment. Dose modifications or
discontinuation may be necessary based on the severity.

### **Metabolic Pathways and Drug-Drug Interactions**

**ONT-993** is formed primarily through the oxidation of tucatinib by the cytochrome P450 enzyme CYP2C8. It is a minor contributor to the overall pharmacological activity of tucatinib.

#### **Signaling Pathway of Tucatinib Metabolism**



Click to download full resolution via product page

Caption: Metabolic pathway of tucatinib to its primary metabolite, **ONT-993**.

#### **Drug-Drug Interactions Involving ONT-993**

**ONT-993** itself can inhibit other CYP enzymes.

- CYP2D6 Inhibition: **ONT-993** is an inhibitor of CYP2D6 with an IC50 of 7.9 μM.
- CYP3A Inactivation: ONT-993 causes metabolism-dependent inactivation of CYP3A with a KI of 1.6 μM.

The formation of **ONT-993** is also affected by inhibitors and inducers of its metabolizing enzyme, CYP2C8.

 CYP2C8 Inhibitors (e.g., gemfibrozil): Co-administration with strong CYP2C8 inhibitors increases the exposure to tucatinib and decreases the formation of ONT-993.



 CYP2C8/CYP3A4 Inducers (e.g., rifampin): Co-administration with strong inducers decreases the exposure to tucatinib and increases the formation of ONT-993.

# **Experimental Workflow for a Drug-Drug Interaction Study**

Phase 1: Tucatinib Alone

Administer Tucatinib

Administer Tucatinib

Collect Blood Samples at multiple timepoints

Measure Plasma Concentrations of Tucatinib and ONT-993

Analysis

Compare Pharmacokinetic Parameters (AUC, Cmax) between phases

Phase 2: Tucatinib with Interacting Drug

Click to download full resolution via product page

Caption: A typical experimental workflow for a clinical drug-drug interaction study.

#### **Conclusion**

The safety and toxicity profile of **ONT-993** is intrinsically linked to that of its parent drug, tucatinib. Non-clinical studies with tucatinib have identified the GI tract and liver as the primary



target organs for toxicity, and have also indicated a potential for reproductive and developmental toxicity. In the clinical setting, the most significant adverse reactions associated with tucatinib therapy, and by extension exposure to **ONT-993**, are diarrhea and hepatotoxicity, which are generally manageable with appropriate medical intervention. **ONT-993** is involved in drug-drug interactions, both as a product of metabolism by CYP2C8 and as an inhibitor of CYP2D6 and CYP3A. A thorough understanding of these interactions is essential for the safe and effective use of tucatinib in the clinic. Further research specifically focused on the independent toxicological profile of **ONT-993** could provide a more refined understanding of its contribution to the overall safety profile of tucatinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [ONT-993: An In-Depth Technical Guide to its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8770055#ont-993-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com